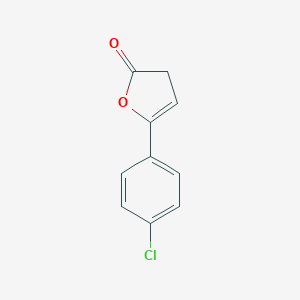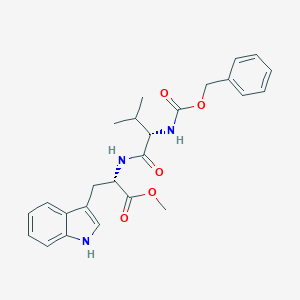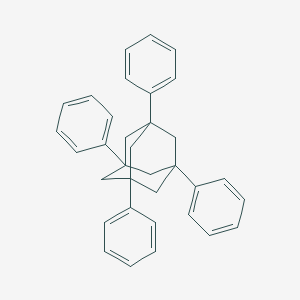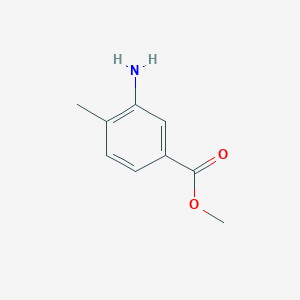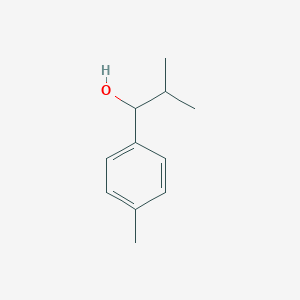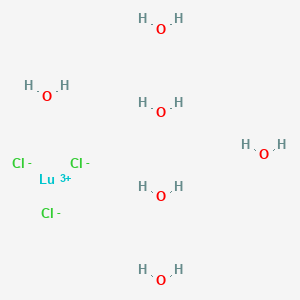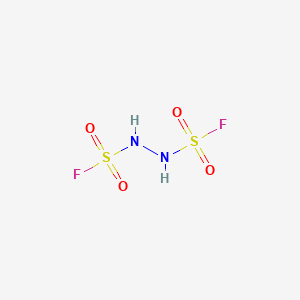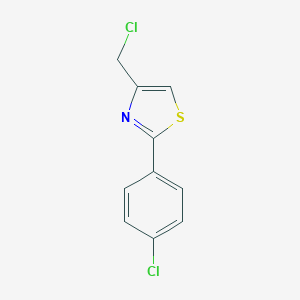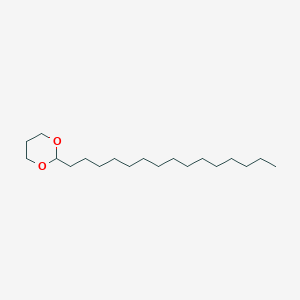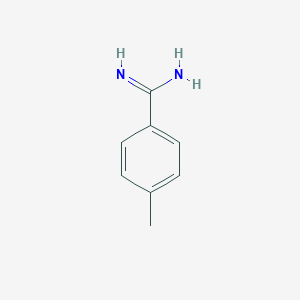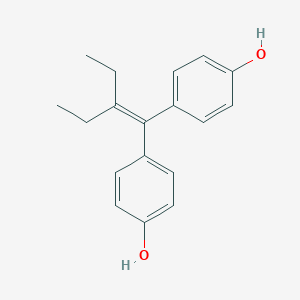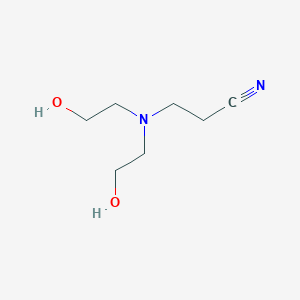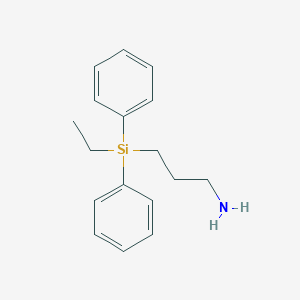
Propylamine, 3-(diphenylethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylamine, 3-(diphenylethylsilyl)- is a chemical compound that is commonly used in scientific research. It is a silane derivative that is used in the synthesis of other compounds and has various applications in the field of chemistry.
Wirkmechanismus
The mechanism of action of Propylamine, 3-(diphenylethylsilyl)- is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Propylamine, 3-(diphenylethylsilyl)-. However, it is considered to be a relatively safe compound with low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Propylamine, 3-(diphenylethylsilyl)- has several advantages for lab experiments. It is a versatile compound that can be used in a variety of organic synthesis reactions. It is also relatively easy to handle and store. However, it has some limitations, such as its limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the use of Propylamine, 3-(diphenylethylsilyl)- in scientific research. One potential area of research is the development of new synthetic methods using this compound. Another area of research is the use of Propylamine, 3-(diphenylethylsilyl)- in the production of new pharmaceuticals and agrochemicals. Additionally, more research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
In conclusion, Propylamine, 3-(diphenylethylsilyl)- is a versatile compound with various scientific research applications. It is commonly used in the synthesis of other compounds and has potential for the development of new pharmaceuticals and agrochemicals. While there is limited information available on its biochemical and physiological effects, it is considered to be a relatively safe compound with low toxicity. Further research is needed to fully understand the potential of this compound in scientific research.
Synthesemethoden
Propylamine, 3-(diphenylethylsilyl)- is synthesized through the reaction of diphenylethyl chloride with propylamine in the presence of a base. The resulting compound is then treated with chlorotrimethylsilane to obtain Propylamine, 3-(diphenylethylsilyl)-.
Wissenschaftliche Forschungsanwendungen
Propylamine, 3-(diphenylethylsilyl)- has various scientific research applications. It is commonly used in the synthesis of other compounds, such as chiral ligands and catalysts. It is also used in the production of pharmaceuticals and agrochemicals. In addition, it is used as a reagent in organic synthesis reactions.
Eigenschaften
CAS-Nummer |
18057-40-4 |
|---|---|
Produktname |
Propylamine, 3-(diphenylethylsilyl)- |
Molekularformel |
C17H23NSi |
Molekulargewicht |
269.46 g/mol |
IUPAC-Name |
3-[ethyl(diphenyl)silyl]propan-1-amine |
InChI |
InChI=1S/C17H23NSi/c1-2-19(15-9-14-18,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15,18H2,1H3 |
InChI-Schlüssel |
JGDYBPWSOIOIKW-UHFFFAOYSA-N |
SMILES |
CC[Si](CCCN)(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC[Si](CCCN)(C1=CC=CC=C1)C2=CC=CC=C2 |
Andere CAS-Nummern |
18057-40-4 |
Synonyme |
3-(Ethyldiphenylsilyl)propylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



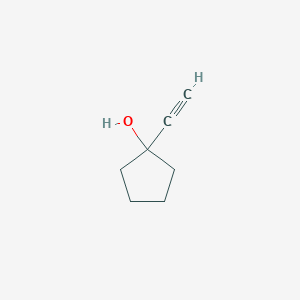
![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)
